Pyrinoline

Descripción general

Descripción

Se deriva de residuos de lisil e hidroxilisil, un proceso catalizado por la lisil oxidasa . La piridiolina está presente en el colágeno de los huesos y el cartílago, pero está ausente en el colágeno de la piel . Se forma durante la maduración de las fibras de colágeno y se libera en la sangre durante la degradación ósea, lo que la convierte en un posible marcador de enfermedades relacionadas con los huesos .

Métodos De Preparación

La piridiolina se puede sintetizar mediante la degradación del colágeno óseo. La síntesis implica la reticulación de los residuos de lisil e hidroxilisil en el colágeno, catalizada por la lisil oxidasa . Los métodos de producción industrial suelen implicar la extracción y purificación de la piridiolina de tendones de Aquiles bovinos . La cromatografía líquida de alta resolución (HPLC) se utiliza comúnmente para aislar y purificar la piridiolina .

Análisis De Reacciones Químicas

La piridiolina experimenta varios tipos de reacciones químicas, que incluyen:

Oxidación: La piridiolina se puede oxidar para formar varios derivados.

Reducción: Las reacciones de reducción pueden modificar la estructura del anillo de piridinio.

Sustitución: Las reacciones de sustitución pueden ocurrir en los átomos de nitrógeno o carbono en el anillo de piridinio.

Los reactivos comunes utilizados en estas reacciones incluyen agentes oxidantes como el peróxido de hidrógeno y agentes reductores como el borohidruro de sodio. Los principales productos formados a partir de estas reacciones dependen de las condiciones y los reactivos específicos utilizados .

Aplicaciones Científicas De Investigación

Introduction to Pyrinoline

This compound is a pyridinium crosslink formed during the maturation of collagen, particularly in bone and cartilage. It serves as a significant biomarker for assessing bone metabolism and has various applications in clinical and research settings. This article explores the scientific applications of this compound, particularly in relation to bone health, disease diagnostics, and its potential role in therapeutic monitoring.

Biomarker for Bone Resorption

This compound is primarily recognized as a biomarker for bone resorption. It is released into circulation during the degradation of mature collagen, making it a reliable indicator of bone turnover. Elevated levels of this compound in urine correlate with increased bone resorption, which is particularly useful in diagnosing conditions such as osteoporosis and Paget's disease .

Table 1: this compound Levels in Clinical Conditions

| Condition | This compound Level (µg/mmol creatinine) | Reference |

|---|---|---|

| Osteoporosis | Elevated | |

| Paget's Disease | Elevated | |

| Healthy Controls | Baseline |

Risk Assessment for Fractures

Research indicates that urinary this compound levels are significantly associated with fracture risk. A study found that individuals with higher levels of this compound had an increased relative risk (RR) of hip fractures, suggesting its utility in fracture risk assessment among postmenopausal women .

Monitoring Treatment Efficacy

This compound can be employed to monitor the efficacy of anti-resorptive therapies, such as bisphosphonates used in osteoporosis treatment. By measuring changes in this compound levels before and after treatment, healthcare providers can assess patient adherence and treatment effectiveness .

Case Study: IMPACT Study

In a multinational study involving postmenopausal women undergoing treatment with risedronate, reductions in urinary this compound were associated with decreased nonvertebral fracture rates, highlighting its role as a predictive marker for treatment success .

Research Tool in Osteoarthritis Studies

This compound is also investigated in the context of osteoarthritis (OA). Its levels can reflect the extent of cartilage degradation, providing insights into OA progression and severity. Studies suggest that monitoring this compound may help evaluate the effectiveness of new OA treatments .

Applications Beyond Bone Health

Emerging research suggests that this compound may have applications beyond musculoskeletal health. For instance, it has been studied in the context of fibrosis and tissue remodeling due to its role in collagen cross-linking. Understanding its involvement in these processes could open new avenues for therapeutic interventions .

Mecanismo De Acción

La piridiolina ejerce sus efectos mediante la reticulación de las fibras de colágeno, lo que mejora la resistencia y flexibilidad de los tejidos . Actúa como un ligando intrínseco para el receptor de productos finales de glicación avanzada (RAGE), provocando respuestas inflamatorias y participando en la patogenia de las complicaciones diabéticas . La interacción con RAGE implica una unión específica al receptor, lo que lleva a diversas respuestas celulares .

Comparación Con Compuestos Similares

La piridiolina es única debido a su papel específico en la reticulación del colágeno y su presencia en el colágeno óseo y cartilaginoso. Los compuestos similares incluyen:

Deoxipiridinolina: Otro compuesto de reticulación del colágeno, pero con diferentes propiedades estructurales.

Pirrol: Un heterociclo aromático con una estructura de anillo similar pero diferentes propiedades químicas.

La singularidad de la piridiolina radica en su papel específico en la reticulación del colágeno y su potencial como marcador bioquímico de enfermedades relacionadas con los huesos.

Actividad Biológica

Pyrinoline, also known as hydroxylysylpyridinoline, is a cross-linking compound found in collagen fibers, particularly in bone and cartilage. It plays a significant role in the biological processes associated with bone metabolism and has been studied for its potential as a biomarker in various clinical conditions, particularly those related to bone health.

Chemical Structure and Formation

This compound is formed during the maturation of collagen fibers through the enzymatic action of lysyl oxidase on lysyl and hydroxylysyl residues. This process results in the formation of stable cross-links that contribute to the structural integrity of collagen, which is crucial for maintaining the mechanical properties of bone and cartilage . Unlike newly synthesized collagen, this compound is not present until collagen undergoes maturation.

This compound is released into the bloodstream during bone resorption, where it can be measured in urine as a marker of bone turnover. It is specifically associated with mature type I collagen degradation, making it a reliable indicator of bone resorption activity. The levels of this compound can reflect changes in bone metabolism due to various factors such as age, hormonal changes, and disease states .

1. Bone Metabolism Marker

This compound has been extensively studied as a biomarker for assessing bone metabolism. In particular, it has been proposed as an indicator for conditions such as osteoporosis and Paget's disease. A study comparing various biochemical markers found that urinary pyridinoline levels correlate significantly with hip fracture risk among postmenopausal women .

2. Osteoporosis Management

Research indicates that this compound, alongside other markers like deoxypyridinoline (DPD), can help monitor the effectiveness of osteoporosis treatments. For instance, studies have shown that changes in urinary pyridinoline levels can reflect responses to bisphosphonate therapy in osteoporotic patients .

Comparative Analysis with Other Biomarkers

This compound is often compared with other bone turnover markers such as N-terminal telopeptides (NTX) and C-terminal telopeptides (CTX). While all these markers indicate bone resorption, this compound offers unique advantages:

Research Findings and Future Directions

Recent studies continue to explore the implications of this compound levels in various populations. For example, ongoing research aims to establish reference ranges for this compound in healthy individuals versus those with metabolic bone diseases. Additionally, investigations into the relationship between this compound levels and other systemic conditions are underway, potentially broadening its application beyond just bone health.

Propiedades

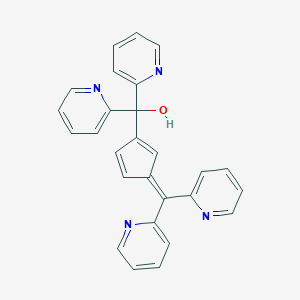

IUPAC Name |

[3-(dipyridin-2-ylmethylidene)cyclopenta-1,4-dien-1-yl]-dipyridin-2-ylmethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H20N4O/c32-27(24-11-3-7-17-30-24,25-12-4-8-18-31-25)21-14-13-20(19-21)26(22-9-1-5-15-28-22)23-10-2-6-16-29-23/h1-19,32H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NCZXKYCNHGRFHE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=NC(=C1)C(=C2C=CC(=C2)C(C3=CC=CC=N3)(C4=CC=CC=N4)O)C5=CC=CC=N5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H20N4O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00169742 | |

| Record name | Pyrinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00169742 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

416.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1740-22-3 | |

| Record name | α-[3-(Di-2-pyridinylmethylene)-2,4-cyclopentadien-1-yl]-α-2-pyridinyl-2-pyridinemethanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1740-22-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Pyrinoline [USAN:INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001740223 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Pyrinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00169742 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | PYRINOLINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/14PEC3LEVH | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.